Product packaging for Butyl methylcarbamate(Cat. No.:CAS No. 5461-30-3)

Butyl methylcarbamate

Cat. No.: B1267327
CAS No.: 5461-30-3
M. Wt: 131.17 g/mol
InChI Key: YAUWHXKOYHADTR-UHFFFAOYSA-N
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Description

Butyl methylcarbamate is a chemical compound belonging to the carbamate class. Carbamates are characterized by their -O-CO-NH- functional group and are known for their good chemical and proteolytic stability, as well as their ability to penetrate cell membranes . In broader scientific research, carbamate derivatives are significant in medicinal chemistry and drug discovery due to their structural resemblance to peptide bonds, serving as important structural motifs in various therapeutic agents and prodrugs . While the specific research applications and mechanistic data for this compound require further detailed study, carbamate compounds, in general, have diverse applications across chemical and pharmaceutical research. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1267327 Butyl methylcarbamate CAS No. 5461-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-5-9-6(8)7-2/h3-5H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUWHXKOYHADTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277991
Record name butyl methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5461-30-3
Record name NSC5582
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name butyl methylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Transformations of Butyl Methylcarbamate Architectures

Established Synthetic Pathways for N-Methylcarbamate Compounds

The synthesis of N-methylcarbamate compounds, including butyl methylcarbamate, traditionally relies on several well-established chemical reactions. These methods often involve the use of hazardous reagents such as phosgene (B1210022) and its derivatives, which has prompted the development of safer alternatives. researchgate.net Common strategies include the reaction of isocyanates with alcohols, the interaction of chloroformates with amines, and rearrangement reactions like the Curtius rearrangement. wikipedia.org The carbamate (B1207046) group's structure, an amide-ester hybrid, provides significant chemical stability, making it a valuable functional group in various chemical applications. nih.govnih.gov This stability is attributed to resonance stabilization across the O-C-N linkage. nih.govacs.org

Strategic Formation of Carbamate Linkages

The creation of the carbamate linkage (-NH-CO-O-) is the cornerstone of synthesizing compounds like this compound. Several primary strategies have been historically employed:

From Isocyanates and Alcohols: This is one of the most fundamental methods for forming the urethane (B1682113) (carbamate) bond. An isocyanate (R-N=C=O) reacts readily with an alcohol (R'-OH) to form the corresponding carbamate. wikipedia.org For this compound, this would involve the reaction of methyl isocyanate with butanol.

From Chloroformates and Amines: Alkyl chloroformates (R'-O-CO-Cl) react with amines (R-NH2) to yield carbamates, with the elimination of hydrogen chloride. wikipedia.org The synthesis of this compound via this route would involve the reaction of butyl chloroformate with methylamine (B109427).

Via Rearrangement Reactions: The Curtius rearrangement provides a pathway to isocyanates from acyl azides, which are typically generated from carboxylic acids. nih.govorganic-chemistry.org The resulting isocyanate can then be trapped with an alcohol, such as butanol, to form the carbamate. wikipedia.orgnih.gov

From Carbonates: Dialkyl carbonates, such as dimethyl carbonate, can react with amines to form carbamates. core.ac.uk This method is considered a greener alternative to traditional routes.

These foundational reactions have been adapted and modified to improve yields, selectivity, and safety.

Introduction and Manipulation of Butyl Moieties in Carbamate Synthesis

The butyl group in this compound can be introduced in several ways, depending on the chosen synthetic pathway.

Using Butanol: In syntheses starting from methyl isocyanate, n-butanol serves as the nucleophile that attacks the isocyanate carbon, directly incorporating the n-butoxy group. An early method involved the direct heating of urea (B33335) with n-butyl alcohol, leading to the formation of n-butyl carbamate. orgsyn.org

Using Butyl Chloroformate: When the synthesis proceeds via the chloroformate route, n-butyl chloroformate is used as the electrophilic partner, which then reacts with methylamine.

From Boc-Protected Amines: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and represents a common way the tert-butyl moiety is handled in carbamate chemistry. rsc.org While this typically refers to a tert-butyl group, recent methodologies have focused on the direct conversion of Boc-protected amines into other carbamates, demonstrating the manipulation of the carbamate structure. rsc.org For instance, a method for the direct synthesis of carbamates from Boc-protected amines using tert-butoxide lithium has been developed, which proceeds through an isocyanate intermediate. rsc.org

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often adjusted include:

Catalyst: Various catalysts can be employed to facilitate carbamate synthesis. For example, in the reaction of dimethyl carbonate with amines, the use of catalysts can be essential. google.com Molybdenum hexacarbonyl has been used to promote the synthesis of N-methyl carbamates from nitroarenes and dimethyl carbonate. rsc.org

Base: In reactions that produce acidic byproducts, such as the reaction between chloroformates and amines which generates HCl, a base is required to neutralize the acid and drive the reaction to completion. acs.org The choice of base can also influence selectivity. For instance, in the synthesis of N-methyl carbamates from nitroarenes and dimethyl carbonate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) was found to be an effective base. rsc.org

Solvent: The choice of solvent can affect the solubility of reactants and influence reaction rates. A range of solvents from polar aprotic (like DMF) to nonpolar can be used depending on the specific reaction. acs.org

Temperature and Pressure: Reaction temperature and pressure can significantly impact both the rate of reaction and the product distribution. For example, in the synthesis of methyl carbamates from primary aliphatic amines and dimethyl carbonate, the pressure of supercritical CO2 was found to greatly influence both conversion and selectivity. core.ac.uk

Table 1: Factors in Optimizing Carbamate Synthesis

ParameterRole in SynthesisExample
Catalyst Accelerates the reaction rate and can improve selectivity.Molybdenum hexacarbonyl (Mo(CO)6) in the reductive methoxycarbonylation of nitroarenes. rsc.org
Base Neutralizes acidic byproducts and can act as a catalyst.DBU in the synthesis of N-methyl carbamates. rsc.org
Solvent Solubilizes reactants and can influence reaction pathways.Acetonitrile (B52724) for TMSI-mediated carbamate cleavage and subsequent amine alkylation. nih.gov
Temperature Affects the rate of reaction and can control product formation.Reactions heated to reflux or with a microwave to accelerate conversion. nih.gov
Pressure Can influence reactions involving gaseous reagents like CO2.Increased CO2 pressure improves selectivity in the reaction of amines with dimethyl carbonate. core.ac.uk

Advanced and Green Synthetic Approaches for Carbamate Derivatives

In response to the environmental and safety concerns associated with traditional carbamate synthesis, significant research has focused on developing more sustainable and "green" methodologies. These advanced approaches often utilize less hazardous reagents, employ catalytic systems, and aim for high atom economy. tandfonline.com

A key focus has been the use of carbon dioxide (CO2) as a C1 building block, representing a safer and more environmentally friendly alternative to phosgene. rsc.orgresearchgate.net This can involve the three-component coupling of amines, CO2, and alkyl halides. acs.org The use of deep eutectic solvents (DESs) has been explored as a green solvent/catalyst system for this transformation. acs.org

Other green strategies include:

The reaction of amines with dialkyl carbonates, such as dimethyl carbonate, which are considered non-toxic reagents. core.ac.uk

The development of catalyst-free methods, for example, the chemoselective N-tert-butyloxycarbonylation of amines in water. acs.org

The use of solid catalysts, like La2O3/SiO2, for the synthesis of carbamates from ureas and organic carbonates, which offers 100% atom economy and avoids the need for a solvent. tandfonline.com

These modern approaches not only provide safer routes to carbamates but also often offer milder reaction conditions and improved efficiency.

Reaction Mechanisms and Chemical Reactivity of this compound

The chemical reactivity of this compound is largely dictated by the carbamate functional group. The resonance structures of the carbamate group contribute to its stability, with delocalization of the nitrogen lone pair electrons into the carbonyl group. acs.org This resonance gives the C-N bond partial double bond character. nih.gov

The mechanism of carbamate formation from amines and CO2 is thought to proceed through the formation of an ionic intermediate. acs.org The rate-limiting step can vary depending on the basicity of the amine, with some reactions involving proton abstraction in the rate-determining step. researchgate.net

The cleavage of the carbamate group is also an important aspect of its reactivity, particularly when it is used as a protecting group. For tert-butylcarbamates (Boc group), cleavage is typically initiated by protonation of the carbamate, followed by the elimination of isobutylene (B52900) and carbon dioxide. nih.gov

Oxidative Transformations

The this compound structure is susceptible to oxidative transformations, particularly at the butyl and N-methyl groups. Studies on the metabolism of related compounds, such as m-tert.-butylphenyl N-methylcarbamate, have shown that both the tert-butyl group and the N-methyl group can be hydroxylated by microsomal NADPH-dependent enzymes. nih.gov This suggests that this compound could undergo similar oxidative reactions, leading to the formation of hydroxylated derivatives. The significant variation in the products of these oxidative reactions suggests that the N-demethylation and the oxidation of the butyl group may be catalyzed by different enzymes. nih.gov

Reductive Pathways.

The reduction of carbamates, such as this compound, offers a valuable synthetic route to N-methylamines. A prominent method for this transformation involves the use of strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH4). stackexchange.comthieme-connect.demasterorganicchemistry.comucalgary.ca This process effectively converts the carbamate's alkoxycarbonyl group into a methyl group, yielding the corresponding tertiary amine. thieme-connect.de

The general mechanism for the reduction of a carbamate with LiAlH4 proceeds through the initial addition of a hydride ion to the carbonyl carbon of the carbamate. masterorganicchemistry.comucalgary.ca This is followed by the elimination of the alkoxy group (in this case, the butoxy group) as a leaving group, forming a transient iminium ion. A second hydride ion then rapidly adds to the iminium carbon, resulting in the final N-methylamine product. ucalgary.ca This pathway is distinct from the reduction of esters, which typically yields two separate alcohols. stackexchange.com

The utility of this reductive pathway is highlighted in the synthesis of various secondary and tertiary methylamines from primary and secondary amine precursors, respectively, via a carbamate intermediate. thieme-connect.de For instance, the reduction of methyl (2S)-2-propylpiperidine-1-carboxylate with LiAlH4 in refluxing diethyl ether yields (2S)-1-methyl-2-propylpiperidine. thieme-connect.de While this example uses a different specific carbamate, the underlying principle of converting the carbamate to an N-methyl group is directly applicable to this compound.

The following table summarizes the key aspects of the reduction of carbamates using LiAlH4:

ReactantReagentProduct TypeKey Transformation
Carbamate (e.g., this compound)Lithium Aluminum Hydride (LiAlH4)N-MethylamineConversion of the alkoxycarbonyl group to a methyl group

It is important to note that while LiAlH4 is a powerful and effective reagent for this transformation, other reductive methods for carbamate cleavage exist, such as the use of Schwartz reagent for the reductive cleavage of aryl O-carbamates to phenols, though this leads to a different product class. organic-chemistry.org

Nucleophilic Substitution Patterns.

This compound can participate in nucleophilic substitution reactions in two principal ways: through nucleophilic attack by the nitrogen atom and by nucleophilic attack at the carbonyl carbon.

Nucleophilicity of the Carbamate Nitrogen:

The nitrogen atom in this compound possesses a lone pair of electrons and can act as a nucleophile. This is demonstrated in coupling reactions, such as the Buchwald-Hartwig amination. For example, tert-butyl N-methylcarbamate, a structurally similar compound, has been shown to react with 2-chloro-5-(trifluoromethoxy)pyridine (B88679) in the presence of a palladium catalyst and a base to form the corresponding N-aryl carbamate. In this reaction, the carbamate nitrogen acts as the nucleophile, displacing the chloride from the pyridine (B92270) ring.

Nucleophilic Acyl Substitution:

The carbonyl carbon of the carbamate is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. A common example of this is hydrolysis, where a nucleophile such as a hydroxide (B78521) ion attacks the carbonyl carbon. The alkaline hydrolysis of p-nitrophenyl N-methylcarbamate, for instance, proceeds through such a mechanism. acs.org This reaction involves the formation of a tetrahedral intermediate, followed by the departure of the leaving group (the p-nitrophenoxide ion in this case). acs.org Similarly, the hydrolysis of this compound, particularly under basic or acidic conditions or catalyzed by enzymes like carboxyl ester hydrolases, would lead to the cleavage of the ester linkage, yielding butanol, methylamine, and carbon dioxide (or its conjugate base). nih.gov

The following table outlines the types of nucleophilic substitution patterns involving this compound:

Site of Nucleophilic AttackType of ReactionNucleophile ExampleProduct Type
Nitrogen AtomN-Arylation (e.g., Buchwald-Hartwig)Aryl HalideN-Aryl-N-methylcarbamate
Carbonyl CarbonNucleophilic Acyl Substitution (Hydrolysis)Hydroxide IonAlcohol (Butanol), Amine (Methylamine), Carbon Dioxide

These pathways illustrate the dual reactivity of the this compound architecture, enabling its use as both a nucleophilic building block and a substrate for acyl substitution reactions.

Environmental Dynamics and Degradation Pathways of Butyl Methylcarbamate Analogues

Abiotic Degradation Mechanisms in Environmental Compartments

The degradation of carbamate (B1207046) pesticides in the environment can occur through non-biological processes, primarily hydrolysis and photolysis. These abiotic mechanisms are significantly influenced by environmental conditions such as pH, temperature, and sunlight intensity.

Hydrolysis Kinetics and Product Formation

The primary abiotic degradation pathway for N-methylcarbamate insecticides in aquatic environments is hydrolysis. The rate of this chemical breakdown is highly dependent on the pH of the water. Generally, carbamates are relatively stable in acidic to neutral conditions but hydrolyze more rapidly under alkaline (basic) conditions. clemson.edu

The hydrolysis of N-methylcarbamates involves the cleavage of the ester bond. This reaction yields an alcohol or phenol (B47542), and methylcarbamic acid, which is unstable and further decomposes to methylamine (B109427) and carbon dioxide. For butyl methylcarbamate, the expected hydrolysis products would be butanol and methylcarbamic acid.

The rate of hydrolysis increases significantly with increasing pH and temperature. For instance, studies on analogous N-methylcarbamates like carbaryl (B1668338), carbofuran (B1668357), and propoxur (B1679652) have demonstrated this pH-dependent stability.

Table 1: Hydrolysis Half-lives of Selected N-methylcarbamate Pesticides at Different pH and Temperature Conditions

Compound pH Temperature (°C) Half-life (days) Reference
Carbaryl 7.08 20 78 nih.gov
Carbaryl 7.70 33 69 nih.gov
Carbofuran 7.08 20 143 nih.gov
Carbofuran 7.70 33 83 nih.gov
Propoxur 7.08 20 116 nih.gov
Propoxur 7.70 33 79 nih.gov

Photolytic Decomposition Processes

Photolysis, or degradation by sunlight, is another significant abiotic pathway for the breakdown of carbamate pesticides in the environment, particularly in surface waters and on the surfaces of treated plants. The rate and products of photolytic decomposition depend on the specific chemical structure of the carbamate and the presence of other substances in the environment that can act as photosensitizers.

For many N-methylcarbamates, photodecomposition can proceed via the cleavage of the carbamate ester bond, similar to hydrolysis. nih.gov For aromatic carbamates, photo-Fries rearrangement can also occur. nih.gov Studies on carbamates like pirimicarb (B1678450) have shown that they decompose readily when irradiated with wavelengths greater than 280 nm, with half-lives that can be as short as a few hours under intense sunlight. nih.gov The photolytic degradation of carbofuran has also been studied, indicating that it is a viable degradation pathway in water. researchgate.net

Biotic Transformation and Biodegradation by Microbial Systems

The primary mechanism for the dissipation of carbamate pesticides from soil and water environments is through the metabolic activities of microorganisms. nih.gov

Role of Microorganisms in Carbamate Degradation

A diverse range of soil and aquatic microorganisms, including bacteria and fungi, have been shown to degrade carbamate insecticides. nih.gov These microorganisms can utilize the carbamates as a source of carbon and/or nitrogen for their growth and energy. Several genera of bacteria, such as Pseudomonas, Arthrobacter, Achromobacter, and Bacillus, have been identified as being capable of degrading various carbamate pesticides. nih.goviastate.edu Similarly, fungal species have also been implicated in the breakdown of these compounds.

The rate of microbial degradation is influenced by the ability of the microbial community to adapt to the presence of the carbamate. Soils with a history of carbamate application often exhibit enhanced degradation rates due to the acclimatization and proliferation of carbamate-degrading microorganisms. iastate.edu

Table 2: Biodegradation Half-lives (DT50) of Selected N-methylcarbamate Pesticides in Soil

Compound Soil Type DT50 (days) Reference
Aldicarb Not specified < 1 researchgate.net
Carbofuran Not specified 12 researchgate.net

Enzymatic Systems Involved in Carbamate Hydrolysis and Further Metabolism

The initial and most critical step in the microbial degradation of N-methylcarbamates is the enzymatic hydrolysis of the carbamate linkage. nih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. nih.gov These enzymes cleave the ester bond, leading to the formation of an alcohol/phenol and methylcarbamic acid. frontiersin.org

Following the initial hydrolysis, the resulting products are further metabolized by the microorganisms through various metabolic pathways. The alcohol or phenol component is often degraded through pathways that involve ring hydroxylation and subsequent cleavage, eventually leading to intermediates of central metabolic pathways. The methylamine, derived from the breakdown of methylcarbamic acid, can be utilized as a nitrogen and carbon source by many microorganisms. frontiersin.org

Several carbamate hydrolase genes, such as mcd, cehA, and cahA, have been identified in different bacteria and are crucial for the detoxification and degradation of these pesticides. nih.gov

Environmental Factors Influencing Biodegradation Rates (e.g., soil characteristics, moisture, pH)

The rate of biodegradation of carbamate pesticides in the environment is not solely dependent on the presence of capable microorganisms but is also significantly affected by various environmental factors.

Soil Characteristics: The composition of the soil, including its organic matter content and texture, can influence the bioavailability of carbamates to microorganisms. Higher organic matter can lead to increased adsorption of the pesticide, potentially reducing its availability for microbial degradation. upm.edu.my

Moisture: Soil moisture content is a critical factor for microbial activity. Optimal moisture levels are necessary to support the growth and metabolic functions of the degrading microorganisms. Both excessively dry and waterlogged conditions can inhibit biodegradation. ucanr.edu

pH: Soil and water pH can affect both the chemical stability of the carbamate (as discussed under hydrolysis) and the activity of microbial enzymes. Most microbial degradation processes have an optimal pH range, and significant deviations from this can slow down the degradation rate. asm.org

Temperature: Like most biological processes, the rate of microbial degradation of carbamates is temperature-dependent. Higher temperatures, up to an optimal point, generally increase the rate of degradation. ucanr.edu

Advanced Analytical Techniques for Characterization and Quantification in Non Biological Matrices

Chromatographic Separation and Detection Strategies

Chromatographic techniques are central to the analysis of butyl methylcarbamate, offering powerful separation of the target analyte from matrix interferences. The choice between gas and liquid chromatography is often dictated by the analyte's properties and the specific requirements of the analysis.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. However, N-methylcarbamates like this compound are often thermally labile and can decompose in the hot GC injection port. researchgate.net To overcome this, derivatization is a common strategy to convert the carbamates into more thermally stable compounds before GC analysis. researchgate.netrsc.org

A method for determining various carbamate (B1207046) pesticides in water and sediment samples involves derivatization with trifluoroacetic anhydride (B1165640) or diazomethane. rsc.org The resulting trifluoroacetyl or methyl derivatives are then stable enough for analysis by capillary GC-MS with selected-ion monitoring (SIM), which enhances selectivity and sensitivity. rsc.org The combination of the gas chromatograph's separation power with the mass spectrometer's identification capabilities allows for comprehensive analysis of complex environmental mixtures. longdom.org

ParameterDescriptionSource(s)
Principle Separation of volatile compounds followed by mass-based detection. longdom.org
Derivatization Required for thermally labile N-methylcarbamates; common agents include trifluoroacetic anhydride and diazomethane. researchgate.netrsc.org
Column Type Capillary columns such as DB-5 are commonly used for separating carbamate derivatives. orientjchem.org
Carrier Gas Helium is typically used as the carrier gas. orientjchem.org
Detector Mass Spectrometer (MS), often operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. rsc.org
Application Analysis of carbamates in environmental water and sediment samples. rsc.org

High-performance liquid chromatography (HPLC) is the most common and robust method for the direct analysis of N-methylcarbamates, as it avoids the thermal degradation issues associated with GC. epa.gov U.S. EPA Method 8318A specifies the use of HPLC for determining N-methylcarbamates in soil, water, and waste matrices. epa.gov

The standard approach involves separation on a C-18 reversed-phase column with a gradient mobile phase, typically consisting of acetonitrile (B52724) and water. epa.gov Because many carbamates lack a strong native chromophore for UV detection, post-column derivatization is employed to enhance sensitivity and selectivity. epa.govthermofisher.com This process involves hydrolyzing the separated carbamates, followed by a reaction with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent derivative, which is then measured by a fluorescence detector. epa.govthermofisher.com This technique provides excellent sensitivity, allowing for detection at very low concentrations required by regulatory standards. thermofisher.com

ParameterDescriptionSource(s)
Principle Reversed-phase liquid chromatography separates analytes based on polarity. epa.gov
Column C-18 reversed-phase columns are standard for N-methylcarbamate analysis. epa.gov
Mobile Phase A gradient of acetonitrile and water is typically used. epa.govsielc.com
Post-Column Derivatization Hydrolysis followed by reaction with o-phthalaldehyde (OPA) to create a fluorescent product. epa.govthermofisher.com
Detector Fluorescence Detector (FLD) for high sensitivity and selectivity. epa.govthermofisher.com
Application Widely used for carbamate analysis in drinking water, surface water, and waste matrices. epa.govthermofisher.com

Hyphenated techniques, which couple a separation method with a powerful detection technology, are essential for achieving the highest levels of performance in analytical chemistry. nih.govsaspublishers.com The combination of chromatography with mass spectrometry, such as LC-MS or GC-MS, provides a synergistic system for the separation, identification, and quantification of compounds in complex mixtures.

For carbamate analysis, techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offer exceptional sensitivity and specificity. This approach was successfully used to investigate the presence of carbamates in river water, soil, and sediment. nih.gov Another advanced hyphenated method involves the online coupling of an automated solid-phase extraction (SPE) device with an HPLC system. researchgate.net This integration automates the sample preparation step, reduces analysis time, and allows for the determination of N-methylcarbamate residues at ultratrace levels in environmental samples. researchgate.net These advanced couplings provide robust data for both identification and quantification, making them invaluable for research and regulatory monitoring. slideshare.net

Sample Preparation and Extraction Protocols for Environmental and Material Samples

Effective sample preparation is a critical step that ensures the target analyte is isolated from the sample matrix and concentrated to a level suitable for instrumental analysis. thermofisher.com The choice of extraction protocol depends on the matrix type (e.g., water, soil, solid waste) and the physicochemical properties of this compound.

Solvent extraction is a fundamental technique for isolating organic analytes from solid and liquid matrices. The selection of an appropriate solvent is crucial for achieving high extraction efficiency. For solid samples like soil and waste, acetonitrile is a common extraction solvent due to its ability to extract a wide range of polar and nonpolar pesticides. epa.gov For aqueous samples, liquid-liquid extraction with a solvent like methylene (B1212753) chloride is frequently employed. epa.gov

Research has also explored alternative extraction solvents to improve recovery and environmental friendliness. One study evaluated a monochloroacetic acid buffer (MCAAB) for extracting various carbamates from silt-loam soil and sediment, finding it to be more accurate and precise than acetonitrile and methanol (B129727) for several compounds, with recoveries ranging from 78.8% to 121.1%. nih.gov

Matrix TypeRecommended SolventMethodRecovery EfficiencySource(s)
Soil, Solids, Oily Wastes AcetonitrileUltrasonic or Shaker ExtractionMethod-dependent epa.gov
Aqueous Samples Methylene ChlorideLiquid-Liquid ExtractionMethod-dependent epa.gov
Silt-Loam Soil & Sediment Monochloroacetic Acid BufferShaker Extraction78.8% - 121.1% (for various carbamates) nih.gov

Solid-phase extraction (SPE) is a widely used sample preparation technique that serves to clean up complex extracts and concentrate target analytes. thermofisher.com It is more efficient and uses significantly less solvent than traditional liquid-liquid extraction. thermofisher.com For N-methylcarbamate analysis, C18-bonded silica (B1680970) is a common sorbent used in SPE cartridges. epa.govnih.gov

The general SPE process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. thermofisher.com Advanced SPE formats have been developed to improve efficiency and throughput. These include micro-solid-phase extraction (µ-SPE), which uses a C18 sorbent held within a porous polypropylene (B1209903) membrane, and magnetic solid-phase extraction (MSPE), which employs magnetic sorbents for easier separation. nih.govacs.org Furthermore, SPE can be automated and coupled directly online with an HPLC system, which integrates sample extraction, purification, and preconcentration into a single, seamless step. researchgate.net

SPE TechniqueSorbentApplicationKey AdvantageSource(s)
Cartridge SPE C18-bonded silicaCleanup of aqueous and solid sample extracts.Standard and widely available. epa.gov
Micro-SPE (µ-SPE) C18 sorbent in a porous membraneDetermination of carbamates in soil samples.High extraction efficiency, low detection limits. nih.gov
Magnetic SPE (MSPE) Magnetic metal-organic frameworksExtraction of carbamates from water and food samples.Avoids time-consuming column passing. researchgate.netacs.org
Online Automated SPE C18 or other suitable sorbentDirect analysis of water samples.Integrates sample prep with HPLC analysis, high throughput. researchgate.net

Chemical Derivatization for Chromatographic Analysis

The analysis of carbamates, including this compound, by gas chromatography (GC) can be challenging due to their thermal instability. scispec.co.th To overcome this, chemical derivatization is a widely employed strategy to enhance volatility, improve peak shape, and increase detector sensitivity. gcms.cz Common derivatization reactions for carbamates fall into categories such as acylation, alkylation, and silylation. gcms.cz

Several reagents have been successfully used for the derivatization of carbamate pesticides prior to GC analysis. For instance, heptafluorobutyric anhydride (HFBA) has been used for the derivatization of various carbamates, with the reaction being significantly faster in supercritical fluid carbon dioxide (SC-CO2) than in organic solvents. nih.govresearchgate.net Another approach involves derivatization with 9-xanthydrol, which has been shown to be effective for the analysis of carbamate pesticides in water samples by GC-mass spectrometry (GC-MS). nih.gov The reaction conditions, including reagent concentration, pH, temperature, and time, are crucial for achieving optimal derivatization yield. nih.gov

Silylation is another common technique for derivatizing carbamates. Reagents such as bis-(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to introduce a silyl (B83357) group, thereby increasing the volatility and thermal stability of the analyte. nih.govnih.gov For example, a method for the quantification of ethyl carbamate in alcoholic beverages involved silylation with BSTFA at 80°C for 30 minutes. nih.gov

The choice of derivatization reagent and method depends on the specific carbamate and the analytical instrumentation available. gcms.cz The table below summarizes common derivatization reagents used for carbamates.

Derivatization ReagentReagent TypeAnalyte Functional GroupResulting DerivativeReference
Heptafluorobutyric anhydride (HFBA)AcylationAmineN-Heptafluorobutyryl nih.gov
9-XanthydrolAlkylationAmineN-Xanthyl nih.gov
Bis-(trimethylsilyl)trifluoroacetamide (BSTFA)SilylationAmine/HydroxylTrimethylsilyl ether/amine nih.gov
N-methyl-N-(tert-butydimethylsilyl)trifluoroacetamide (MTBSTFA)SilylationAmine/Hydroxyltert-Butyldimethylsilyl ether/amine nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and conformational analysis of molecules like this compound.

Infrared (IR) Spectroscopy for Structural Elucidation

The primary functional groups in this compound that give rise to characteristic IR absorptions are the N-H group, the C=O (carbonyl) group, and the C-O bonds. The N-H stretching vibration typically appears as a sharp band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, sharp peak usually found in the range of 1730-1680 cm⁻¹. The C-O stretching vibrations of the ester and carbamate functionalities will produce strong bands in the 1300-1000 cm⁻¹ region. nih.gov

The table below lists the characteristic IR absorption bands for n-Butyl carbamate, which are expected to be similar for this compound.

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)IntensityReference
N-HStretch~3330Strong nist.gov
C-H (alkyl)Stretch~2960, ~2870Medium-Strong nist.gov
C=O (carbonyl)Stretch~1680Strong nist.gov
N-HBend~1620Medium nist.gov
C-OStretch~1250Strong nist.gov
C-NStretch~1060Medium nist.gov

Microwave Spectroscopy for Conformational Analysis

Microwave spectroscopy is a high-resolution technique that provides detailed information about the rotational constants of a molecule in the gas phase, allowing for precise determination of its three-dimensional structure and the analysis of different conformers. uni-kiel.de Studies on related carbamates, such as ethyl carbamate and butyl carbamate, have demonstrated the utility of microwave spectroscopy in identifying and characterizing multiple stable conformers that differ in the orientation of the alkyl chain and the amide group. rsc.orguva.es

For this compound, it is expected that different rotational isomers (conformers) exist due to the flexibility of the butyl group. By analyzing the rotational spectra, it would be possible to determine the rotational constants for each conformer, which in turn can be compared with theoretical calculations to establish the specific geometry of each. uva.es High-resolution microwave spectroscopy can also resolve the hyperfine structure arising from the ¹⁴N nucleus, providing further details about the electronic environment of the nitrogen atom within the carbamate group. researchgate.net While experimental data for this compound is not available, the study of butyl carbamate revealed the presence of three experimentally observed conformations out of thirteen predicted low-energy minima. uva.es This highlights the power of microwave spectroscopy to discern the preferred shapes of flexible molecules.

Computational and Theoretical Investigations of Butyl Methylcarbamate Molecular Systems

Quantum Chemical Calculations of Molecular Geometry and Conformational Preferences

Quantum chemical calculations are fundamental to determining the three-dimensional structure of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic structure of a molecule, which in turn allows for the prediction of its equilibrium geometry, bond lengths, and bond angles. For flexible molecules like butyl methylcarbamate, these calculations are crucial for understanding the various shapes it can adopt.

A study on the related compound, butyl carbamate (B1207046), using high-resolution microwave spectroscopy combined with quantum chemical calculations, predicted the existence of thirteen different low-energy conformations on its potential energy surface. researchgate.net The primary difference between these conformers lies in the relative orientation of the butyl chain. researchgate.net This highlights the conformational flexibility inherent in the alkyl chain of such molecules.

The flexibility of the butyl group and rotation around the C–N bond of the carbamate group lead to multiple conformational isomers for this compound. Each of these conformers represents a local minimum on the molecule's potential energy landscape. nih.gov Theoretical calculations can map this landscape, identifying the stable conformers and the energy barriers that separate them.

For the analogous butyl carbamate, theoretical explorations revealed that out of thirteen predicted stable rotamers, only three were experimentally observed in the gas phase. researchgate.net The two most stable forms were found to have extended structures, similar to those observed for ethyl carbamate. researchgate.net A less stable, folded configuration was also identified, which is stabilized by a weak intramolecular hydrogen bond between the terminal methyl group and the carbamate's carbonyl oxygen. researchgate.net The energy landscape model helps visualize these relationships, with stable conformations residing in energy "valleys" and the transition states between them representing energy "hills". nih.gov

The table below, adapted from studies on butyl carbamate, illustrates the kind of structural data that can be obtained from these calculations.

Table 1: Theoretical Dihedral Angles (in degrees) for Observed Conformers of a Related Carbamate.
Conformerτ1 (O=C-O-Cα)τ2 (C-O-Cα-Cβ)τ3 (O-Cα-Cβ-Cγ)
Conformer I-1.2179.9-178.6
Conformer II-1.2179.862.6
Conformer VIII-2.1-76.6173.1

Theoretical studies can effectively predict how adding or changing substituent groups affects a molecule's structure and properties. In carbamates, substituents on the nitrogen or the oxygen can significantly alter the electronic environment and steric hindrance, thereby influencing bond rotation barriers and conformational preferences.

Research on a series of aryl-substituted t-butyl N-methyl-N-aryl carbamates demonstrated a clear linear free-energy relationship between the electronic properties of the substituent and the energy barrier to rotation (ΔG‡) around the carbamate C–N bond. nih.gov Electron-donating groups on the aryl ring were found to increase the rotational barrier, whereas electron-withdrawing groups decreased it. nih.gov This is because electron-donating groups increase the electron density on the nitrogen, enhancing the double-bond character of the C–N bond through resonance and thus making rotation more difficult. Conversely, electron-withdrawing groups reduce this resonance stabilization, lowering the barrier. nih.gov

Table 2: Effect of N-Aryl Substituents on the C–N Rotational Barrier (ΔG‡) in t-butyl N-methyl-N-aryl Carbamates.
Substituent (Y)Hammett Constant (σ⁻)ΔG‡ (kcal/mol) at 243 K
p-OCH₃-0.2712.0
p-CH₃-0.1711.8
H0.0011.4
p-Cl0.2311.0
p-CF₃0.6510.4
p-NO₂1.279.7

Prediction and Interpretation of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By simulating the interaction of molecules with electromagnetic radiation, these techniques can generate theoretical spectra (like IR and Raman) that aid in the analysis of experimental data. nih.gov This is particularly useful for assigning specific vibrational modes to the absorption bands observed in an experimental spectrum. nih.gov

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying molecular structures by probing their vibrational modes. dtic.milresearchgate.netresearchgate.net Quantum chemical calculations, typically using DFT, can compute the vibrational frequencies and intensities of a molecule in its optimized geometry. studylib.netuit.no These calculations involve determining the second derivatives of the energy with respect to the atomic positions, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for a given vibration). uit.no

While direct calculation provides harmonic frequencies, these often deviate from experimental values due to anharmonicity and environmental effects. nih.gov Therefore, calculated frequencies are commonly scaled by an empirical factor to improve agreement with experimental spectra. nih.gov

Theoretical studies on simple carbamates like methyl and ethyl carbamate provide a basis for understanding the expected vibrational modes of this compound. The results show a strong correspondence between calculated and experimental spectra, allowing for confident assignment of key vibrational bands.

Table 3: Representative Calculated Vibrational Frequencies (cm⁻¹) for Carbamate Functional Groups from Theoretical Studies on Related Molecules.
Vibrational ModeCalculated Frequency Range (cm⁻¹)Description
N-H Stretch~3564Stretching of the Nitrogen-Hydrogen bond.
C=O Stretch (Amide I)1716 - 1740Stretching of the Carbonyl double bond. researchgate.netstudylib.net
N-H Bend / C-N Stretch (Amide II)~1540A coupled mode involving N-H in-plane bending and C-N stretching. researchgate.net
C-N Stretch / N-H Bend (Amide III)~1280Another coupled mode, primarily C-N stretching. researchgate.net
C-O Stretch1106 - 1223Stretching of the single-bonded Carbon-Oxygen ester linkage.

Theoretical Studies on Reaction Pathways and Mechanism Elucidation

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, theoretical studies can identify transition states, reaction intermediates, and activation energies. This provides a detailed, step-by-step picture of how a reaction proceeds.

For instance, a computational investigation into the gas-phase dissociation of protonated t-butylcarbamates in mass spectrometry elucidated the preferred reaction pathways. studylib.net The study showed that the primary fragmentation, the loss of isobutylene (B52900) (2-methylpropene), occurs via the transfer of a hydrogen atom from the t-butyl group to the carbamate carbonyl oxygen. studylib.net The calculations determined the energies of the transition states and intermediates along this pathway, revealing the kinetic preferences of the dissociation process. studylib.net Such studies are critical for interpreting experimental results and understanding the intrinsic reactivity of the carbamate functional group.

Table 4: Calculated Relative Energies (kJ/mol) for Intermediates and Transition States in a Proposed Dissociation Pathway of a Protonated t-Butylcarbamate.
SpeciesDescriptionRelative Energy (kJ/mol)
3a⁺Reactant Ion0
TS3Transition state for H-transfer and C-O cleavage132
3ba⁺Ion-molecule complex post H-transfer84
3bb⁺Product ion after isobutylene loss125

Data derived from a computational study on a complex t-butylcarbamate conjugate. studylib.net

Thermochemical Property Prediction and Database Development

Theoretical methods can be used to predict a wide range of thermochemical properties, such as boiling point, density, and enthalpy of formation. These predictions are often based on Quantitative Structure-Property Relationship (QSPR) models or direct quantum mechanical calculations. The resulting data are crucial for chemical engineering applications and for populating chemical databases.

Publicly accessible databases like PubChem compile computed properties for millions of compounds, including this compound and its isomers. These databases provide valuable information for researchers, including predicted values for parameters like the octanol-water partition coefficient (XLogP3), which relates to a substance's hydrophobicity, and the topological polar surface area (TPSA), which is important for predicting transport properties. The development and curation of these databases rely on consistent and high-quality computational predictions, guided by principles of good reporting practice to ensure the data's reliability and usefulness.

Table 5: Predicted and Computed Properties for Isomers of this compound.
PropertyValue (for tert-Butyl methylcarbamate)Source/Method
Molecular Weight131.17 g/molCalculated
Boiling Point176.6 ± 8.0 °CPredicted.
Density0.937 ± 0.06 g/cm³Predicted.
XLogP30.93Computed.
Topological Polar Surface Area (TPSA)38.3 ŲComputed.
Hydrogen Bond Donors1Computed.
Hydrogen Bond Acceptors2Computed.

Research Applications in Organic Synthesis and Industrial Intermediate Chemistry

Contributions to Process Chemistry and Manufacturing Methodologies

The role of butyl methylcarbamate in process chemistry is primarily as a reactant in multi-step syntheses. There is limited information available detailing its use as a catalyst, a specialized solvent, or a process aid designed to improve the efficiency, yield, or safety of broader manufacturing methodologies. Its contribution is largely confined to being a consumed intermediate in the production of other chemical products, such as Furathiocarb.

Development of Environmentally Benign Chemical Syntheses

The available research does not extensively cover the use of this compound as a component in developing environmentally benign or "green" chemical syntheses. While there is significant interest in green chemistry, including the use of photocatalysis and other sustainable methods, the specific involvement of n-butyl methylcarbamate in these innovative synthetic routes is not prominently documented researchgate.nettesisenred.net. Research into the photodegradation of pesticides containing this moiety contributes to understanding the environmental fate of these agrochemicals but does not describe its use in green synthesis nih.gov.

Future Research Directions and Emerging Paradigms for Butyl Methylcarbamate Studies

Innovations in Targeted Synthesis and Functionalization

The synthesis of carbamates is undergoing a significant transformation, with a strong emphasis on developing greener, more efficient, and highly selective methodologies. Future research concerning butyl methylcarbamate will likely focus on moving away from conventional methods that often rely on hazardous reagents like phosgene (B1210022) and isocyanates.

Catalytic and Green Synthesis: A major research frontier is the development of catalytic routes that utilize abundant and non-toxic feedstocks. The synthesis of carbamates from carbon dioxide (CO₂), amines, and alcohols represents a particularly promising halogen-free pathway. researchgate.net Basic catalysts have shown efficacy in converting aliphatic amines into the corresponding carbamates under mild conditions. researchgate.net Mechanistic studies suggest that the reaction can proceed through the formation of carbamic acids, which then couple with alcohols. researchgate.netrsc.org Future work could optimize catalysts, potentially including bifunctional organocatalysts, to facilitate the direct synthesis of this compound from butanol, methylamine (B109427), and CO₂ under atmospheric pressure, enhancing the sustainability of the process. acs.orgnih.gov

Biocatalytic Approaches: Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. The promiscuous aminolysis activity of certain enzymes, such as the esterase from Pyrobaculum calidifontontis (PestE), has been successfully exploited for carbamate (B1207046) synthesis in aqueous media. nih.gov This biocatalytic approach can efficiently convert various amines into their corresponding carbamate products with high yields. nih.gov A key future direction will be the screening for or engineering of enzymes that can specifically and efficiently catalyze the formation of this compound from its precursors in water, thereby eliminating the need for organic solvents and harsh reaction conditions.

Advanced Functionalization: Beyond synthesis, future research will explore the targeted functionalization of the this compound scaffold to create derivatives with tailored properties. While the carbamate group itself can direct regioselective lithiation for arene functionalization, nih.gov research into modifying the N-alkyl and O-alkyl groups is also emerging. Efficient protocols for the selective N-alkylation of carbamates using reagents like cesium carbonate and tetra-butylammonium iodide (TBAI) have been developed, which could be adapted to introduce diverse functional groups onto the nitrogen atom of this compound. epa.gov This opens possibilities for creating libraries of novel carbamate compounds for screening in various applications.

Advanced Approaches in Environmental Remediation and Management of Carbamate Residues

As with many carbamates used in agriculture, the environmental fate of their residues is a significant concern. researchgate.net Research is increasingly focused on developing advanced, efficient, and sustainable technologies for the remediation of carbamate-contaminated soil and water.

Microbial Bioremediation: Microbial degradation is a primary and eco-friendly pathway for the elimination of carbamate residues from the environment. researchgate.netnih.gov The initial and most critical step in this process is the hydrolysis of the carbamate ester linkage, a reaction catalyzed by enzymes known as carbamate hydrolases or carboxylesterases. nih.govnih.gov A diverse range of bacteria and fungi have been identified that can degrade carbamates, often utilizing them as a source of carbon and nitrogen. nih.govijcmas.com

Future paradigms in bioremediation are shifting towards the use of microbial consortia. nih.gov These mixed microbial communities can exhibit synergistic metabolic activities, where different strains collaborate to break down complex molecules and their intermediate metabolites more effectively than single strains. nih.gov Research has shown that acclimatized bacterial consortia from natural environments like river biofilms have a high potential for treating carbamate-contaminated water. The development of synthetic microbial consortia, designed with specific degradative capabilities through metabolic engineering, represents a promising frontier for targeted and highly efficient bioremediation. researchgate.net

Microorganism/ConsortiumCarbamate DegradedKey FindingsReference
Sphingomonas sp.MethomylIsolated from river biofilms; capable of degrading methomyl, with efficiency slightly improved by an additional carbon source.
Achromobacter sp.CarbamatesOne of the first bacteria in which a carbamate hydrolase gene was described. ijcmas.com
Bacterial Consortium (e.g., from river biofilms)MethomylAble to remove over 90% of the pesticide in 7 days; demonstrated higher degradation potential than isolated single species.
Fungal Consortia (e.g., Mucor, Penicillium)General PesticidesFungal consortia, in combination with bacteria, can enhance the degradation of pollutants and improve the bioremediation of contaminated soil. nih.gov
Aspergillus nigerCarbamatesA fungal species reported to have the capability to degrade carbamate pesticides and their residues. ijcmas.com

Advanced Oxidation Processes (AOPs): For more rapid and non-biological treatment of carbamate-contaminated water, Advanced Oxidation Processes (AOPs) are gaining prominence. These technologies are based on the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants, mineralizing them into CO₂ and water. watconman.org Processes such as UV/O₃ (ultraviolet light and ozone) have demonstrated high efficiency in removing carbamate pesticides from aqueous solutions. wwjournal.ir Heterogeneous photocatalysis using nanostructured semiconductors like zinc oxide (ZnO) is another emerging AOP for the detoxification of pesticide-laden water. frontiersin.org Future research will likely focus on optimizing these processes, improving the efficiency of nanocatalysts, and integrating AOPs with biological treatments for a comprehensive and cost-effective remediation strategy. watconman.orgfrontiersin.org

AOP MethodTarget CarbamateRemoval EfficiencyKey FactorsReference
UV/O₃Carbaryl (B1668338)>90%Increased pH and longer contact time enhance removal efficiency. wwjournal.ir
ZnO (nano)/H₂O₂/UVMethomylEffective detoxificationA promising remediation technology for removing carbamates from water resources. frontiersin.org
Coagulation (PACl)Carbaryl>90%Efficiency increases with higher coagulant concentration and lower initial pesticide concentration.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The carbamate functional group is a versatile building block in polymer chemistry, most notably in the formation of polyurethanes. Emerging research is exploring the use of simple carbamates like this compound in new materials science contexts, bridging organic synthesis with the development of functional polymers and coatings.

Isocyanate-Free Polyurethanes and Polyureas: A significant trend in polymer science is the development of safer, isocyanate-free routes to polyurethanes and related polymers. This compound and structurally similar dicarbamates are being investigated as potential monomers for these systems. nih.govresearchgate.net The transcarbamoylation reaction, where a carbamate reacts with an alcohol or amine to form a new carbamate linkage, is a key chemical transformation enabling this approach. nih.gov This strategy not only avoids the use of toxic isocyanates but also opens up pathways for chemical recycling of existing polyurethane materials. nih.gov Future studies could explore the incorporation of this compound as a chain terminator or modifier to control the properties of polyurethanes or as a reactive diluent in coating formulations.

Sequence-Defined Polymers: Carbamate linkages are being recognized as a promising backbone for the construction of sequence-defined, non-biological polymers. nih.govacs.orgchemrxiv.org These materials, which mimic the precise monomer sequence of proteins, offer the potential to create functional materials with highly controlled folding and self-assembly properties. nih.gov Compared to the common peptide (amide) bond, the carbamate backbone is more rigid, and its conformational preferences are different. acs.org Investigating this compound as a fundamental building block in this context could provide insights into how simple alkyl side chains influence the structure and properties of these advanced polymers, which have potential applications in data storage and security technologies. nih.govchemrxiv.org

Functional Coatings and Polymers: Carbamate-functional polymers are widely used in the coatings industry due to their durability and cross-linking capabilities. Research has shown that polymers containing cyclic carbonate groups can be reacted with primary amines to form hydroxy-carbamate functional polymers. google.com These can then be cross-linked to form robust coatings. Future interdisciplinary research could investigate the direct incorporation of this compound into polymer structures to impart specific functionalities, such as modifying surface energy, solubility, or mechanical properties of coatings and other organic materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.